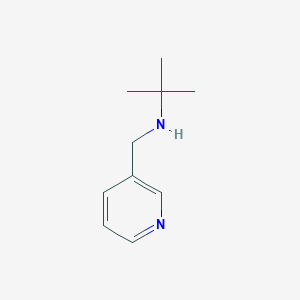

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine

Description

BenchChem offers high-quality 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)12-8-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDPAWDWCPJGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359392 | |

| Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97266-25-6 | |

| Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a tertiary amine of interest in medicinal chemistry and drug discovery. The guide details two primary, field-proven synthetic strategies: direct reductive amination and a two-step N-alkylation approach. Each method is presented with a thorough discussion of the underlying chemical principles, causality behind experimental choices, and detailed, step-by-step protocols. Furthermore, this document includes procedures for the synthesis of necessary precursors and outlines methods for the purification and characterization of the final product. All protocols are designed to be self-validating and are supported by authoritative references from peer-reviewed literature.

Introduction

The synthesis of tertiary amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical industry where these moieties are prevalent in a vast array of bioactive molecules.[1] 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, incorporating both a pyridine ring and a sterically hindered tert-butyl group, presents a unique synthetic challenge and an opportunity to explore the nuances of C-N bond formation. This guide will explore two robust and widely applicable methods for the synthesis of this target molecule, providing researchers with the practical knowledge to not only replicate these procedures but also to adapt them for analogous transformations.

Synthetic Strategies: A Comparative Overview

Two principal routes to 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine will be discussed:

-

Reductive Amination: A one-pot reaction between 3-pyridinecarboxaldehyde and tert-butylamine in the presence of a selective reducing agent.

-

N-Alkylation: A two-step process involving the synthesis of an electrophilic pyridine precursor, 3-(chloromethyl)pyridine, followed by its reaction with tert-butylamine.

The choice between these routes will depend on factors such as starting material availability, desired scale, and the specific experimental capabilities of the laboratory.

Method 1: Direct Reductive Amination

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds and ammonia or primary or secondary amines.[2][3] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. The success of this one-pot reaction hinges on the use of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[2][4] Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is a mild and highly selective reagent for this purpose and is well-suited for the reductive amination of aldehydes.[2][3][5]

Reaction Scheme:

Sources

- 1. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. reddit.com [reddit.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine

Introduction

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a secondary amine featuring a sterically hindered tert-butyl group and a biologically relevant pyridinyl moiety, represents a significant scaffold in medicinal chemistry and synthetic research. The molecule's architecture combines the basicity and nucleophilicity of a secondary amine, the unique electronic and coordinating properties of a pyridine ring, and the steric bulk of a tert-butyl group. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine are summarized below. These properties are foundational to its handling, reactivity, and application in various chemical contexts.

| Property | Value | Source |

| CAS Number | 97266-25-6 | [1] |

| Molecular Formula | C₁₀H₁₆N₂ | [1] |

| Molecular Weight | 164.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid (predicted) | N/A |

| Boiling Point | Not experimentally determined, estimated >200 °C | N/A |

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane, THF). Limited solubility in water. | N/A |

| SMILES | CC(C)(C)NCC1=CN=CC=C1 | [1] |

Synthesis via Reductive Amination: A Self-Validating Protocol

The most efficient and widely adopted method for synthesizing secondary amines of this class is reductive amination. This process involves the condensation of a primary amine with an aldehyde to form an imine intermediate, which is subsequently reduced in situ to the target amine.[2] This one-pot approach is favored in both academic and industrial settings due to its high efficiency, operational simplicity, and avoidance of over-alkylation issues common in direct alkylation methods.[3]

Causality Behind Experimental Choices

The selection of tert-butylamine and 3-pyridinecarboxaldehyde as starting materials is a direct retrosynthetic disconnection of the target molecule. The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the starting aldehyde, yet sufficiently reactive to reduce the protonated imine intermediate as it forms.[3] This selectivity allows for a one-pot procedure where all reagents can be combined at the outset, streamlining the workflow.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of the target amine.

Detailed Step-by-Step Protocol

-

Reagent Preparation: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add tert-butylamine (1.1 eq).[4]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., Nitrogen or Argon). The formation of the imine intermediate can be monitored by thin-layer chromatography (TLC).

-

Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the reaction mixture in portions. The addition is often mildly exothermic.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting aldehyde is fully consumed (typically 4-12 hours).

-

Aqueous Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.

Reaction Mechanism

The reductive amination proceeds through a two-stage mechanism: nucleophilic attack to form an iminium ion, followed by hydride reduction.

Caption: The two-stage mechanism of reductive amination.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for structural verification. The expected data for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly characteristic.

-

Pyridine Protons: Four distinct signals in the aromatic region (δ 7.2-8.6 ppm). The proton at C2 of the pyridine ring will likely be the most downfield signal.

-

Methylene Protons (-CH₂-) : A singlet at approximately δ 3.7-3.9 ppm, deshielded by the adjacent nitrogen and pyridine ring.[5]

-

Amine Proton (-NH-) : A broad singlet, typically between δ 1.5-2.5 ppm. Its chemical shift is concentration-dependent, and the signal will disappear upon D₂O exchange.[6]

-

tert-Butyl Protons (-C(CH₃)₃) : A sharp singlet integrating to nine protons at approximately δ 1.1-1.3 ppm.

-

-

¹³C NMR Spectroscopy :

-

Pyridine Carbons : Five signals in the range of δ 123-150 ppm.

-

Methylene Carbon (-CH₂-) : A signal around δ 50-55 ppm.

-

tert-Butyl Quaternary Carbon (-C(CH₃)₃) : A signal around δ 50-52 ppm.

-

tert-Butyl Methyl Carbons (-C(CH₃)₃) : A single signal around δ 28-30 ppm.[7]

-

-

Infrared (IR) Spectroscopy :

-

N-H Stretch : A single, moderately sharp absorption band for the secondary amine will appear in the 3300-3500 cm⁻¹ region.[5]

-

C-H Stretch : Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretches : Aromatic ring stretching vibrations for the pyridine moiety will appear in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS) :

-

Molecular Ion (M⁺) : The electron impact (EI) spectrum should show a molecular ion peak at m/z = 164.

-

Fragmentation : The most prominent fragmentation pathway is alpha-cleavage. This can result in two major fragments: loss of a methyl group to give a fragment at m/z = 149, or cleavage of the benzyl-like C-C bond to produce a tert-butylaminomethyl cation or a pyridinyl cation.

-

Chemical Reactivity and Applications

The molecule possesses two primary sites of reactivity: the secondary amine and the pyridine nitrogen.

-

Secondary Amine Reactivity : As a nucleophile and a base, the secondary amine can undergo a variety of reactions:

-

Salt Formation : Reacts readily with acids to form ammonium salts, which can be useful for purification or formulation.

-

N-Alkylation/Acylation : Can be further alkylated or acylated to produce tertiary amines or amides, respectively, allowing for the synthesis of a diverse library of derivatives.

-

Coordination Chemistry : Can act as a ligand for transition metals.

-

-

Pyridine Nitrogen Reactivity : The nitrogen atom in the pyridine ring is also basic (pKa of pyridine ≈ 5.2) and can be protonated or alkylated to form a pyridinium salt. This modulates the electronic properties and solubility of the molecule.

-

Potential Applications in Drug Discovery : The pyridine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[8] Derivatives of pyridinylmethylamines have been investigated for a range of biological activities, including as antitubercular agents and as agonists for serotonin receptors.[9][10] The combination of the pyridine ring with a sterically demanding tert-butyl group makes 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine an attractive building block for creating novel chemical entities with potential therapeutic value.

Conclusion

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a structurally interesting secondary amine with clear potential as a versatile building block in synthetic and medicinal chemistry. Its synthesis is straightforward via reductive amination, a reliable and scalable method. The molecule's distinct chemical features—a sterically hindered secondary amine and a basic pyridine ring—provide multiple handles for chemical modification, enabling the exploration of new chemical space. The detailed spectroscopic and reactivity profile provided in this guide serves as a foundational resource for researchers aiming to utilize this compound in their scientific endeavors.

References

- American Elements. (n.d.). 2-methyl-N-(propan-2-yl)pyridin-3-amine.

-

National Center for Biotechnology Information. (n.d.). 2-(Pyridin-3-yl)propan-2-amine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-2-(pyridin-3-yl)propan-1-amine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. PubChem Compound Database. Retrieved from [Link]

-

Wen, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

-

Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

The Doyle Group. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9). Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butylamine. Retrieved from [Link]

-

Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

-

Karl, M., et al. (2018). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A. Available at: [Link]

-

Frey, M., et al. (2020). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Angewandte Chemie. Available at: [Link]

- Smith, A. M., et al. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. Retrieved from a local university repository (link not globally available).

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylpyridine. PubChem Compound Database. Retrieved from [Link]

-

Khan, I., et al. (2020). Synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives... ResearchGate. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives... Frontiers in Chemistry. Available at: [Link]

-

Guo, P., et al. (2020). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propanamine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

National Center for Biotechnology Information. (n.d.). tert-Butylamine. PubChem Compound Database. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2024). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

-

PubChem. (n.d.). N-(pyridin-3-ylmethyl)propan-2-amine. Retrieved from [Link]

Sources

- 1. 97266-25-6|2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine

CAS Number: 97266-25-6

Authored by: A Senior Application Scientist

Introduction

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a heterocyclic amine that holds significant interest for researchers in the fields of medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to a sterically hindered amine, is a key pharmacophore in a variety of biologically active compounds. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and potential applications in drug discovery, with a particular focus on its prospective role as an antimicrobial agent. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with and explore the therapeutic potential of this compound and its analogs.

Chemical Identity and Physicochemical Properties

Proper identification and an understanding of the physicochemical properties of a compound are fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 97266-25-6 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₆N₂ | BLDpharm[1] |

| Molecular Weight | 164.25 g/mol | BLDpharm[1] |

| IUPAC Name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |

| SMILES | CC(C)(C)NCC1=CC=CN=C1 | BLDpharm[1] |

| Predicted pKa | 8.37 ± 0.20 | ChemicalBook[2] |

| Predicted Boiling Point | 220.0 ± 15.0 °C | ChemicalBook[2] |

| Predicted Density | 0.954 ± 0.06 g/cm³ | ChemicalBook[2] |

Synthesis and Purification

The synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is most effectively achieved through reductive amination. This widely utilized reaction forms a new amine by the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine.

Proposed Synthetic Pathway: Reductive Amination

This method involves the reaction of 3-pyridinecarboxaldehyde with 2-methylpropan-2-amine (tert-butylamine) in the presence of a suitable reducing agent. The choice of reducing agent is critical to selectively reduce the imine intermediate without affecting the pyridine ring or the carbonyl group of the starting material.

Caption: Proposed synthesis of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine via reductive amination.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add 2-methylpropan-2-amine (1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces imines in the presence of aldehydes[3]. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium catalyst can be employed[4].

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 9) with a suitable base like sodium carbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic and chromatographic techniques.

Caption: Analytical workflow for the characterization of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the methylene bridge, and the tert-butyl group. The integration of these signals should correspond to the number of protons in each environment[5].

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in their unique chemical environments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The expected molecular ion peak [M+H]⁺ would be at m/z 165.25[6].

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer, can be developed to achieve good separation and quantification[7].

Application in Drug Discovery: A Potential MmpL3 Inhibitor

The pyridinylmethylamine scaffold is present in a number of compounds that have been investigated as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3)[1]. MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane[8]. Inhibition of MmpL3 disrupts the formation of this protective layer, leading to bacterial cell death[9].

Proposed Mechanism of Action

It is hypothesized that 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine could act as an MmpL3 inhibitor. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amine and the bulky tert-butyl group can engage in hydrophobic and van der Waals interactions within the MmpL3 binding pocket[1].

Caption: Proposed mechanism of action of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine as an MmpL3 inhibitor.

In Vitro and In Vivo Experimental Protocols

To evaluate the potential of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine as an anti-tubercular agent, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of the compound to metabolism by liver enzymes, which is a critical parameter for predicting its in vivo half-life.

Protocol:

-

Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes (from human or other species) or hepatocytes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C[10][11].

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance[12].

In Vivo Efficacy in a Mouse Model of Tuberculosis

Animal models are essential for evaluating the in vivo efficacy of potential anti-tubercular drugs.

Protocol:

-

Infection: Mice are infected with Mycobacterium tuberculosis via aerosol inhalation to establish a lung infection[13].

-

Treatment: After a set period to allow the infection to establish, the mice are treated with the test compound, administered orally or via another appropriate route, once daily for a specified duration (e.g., 4 weeks).

-

Outcome Measures: The efficacy of the treatment is assessed by measuring the bacterial load (colony-forming units, CFUs) in the lungs and spleen at the end of the treatment period.

-

Toxicity Monitoring: The animals are monitored for any signs of toxicity throughout the study.

Conclusion

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of anti-tubercular drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and evaluation. The proposed methodologies and the scientific rationale behind them offer a solid foundation for researchers to further investigate this and related compounds, ultimately contributing to the advancement of new medicines to combat infectious diseases.

References

-

American Elements. 2-methyl-N-(propan-2-yl)pyridin-3-amine. [Link]

-

SWGDRUG. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. [Link]

- Li, X., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(2), 1489–1504.

- The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection. (2023). Antimicrobial Agents and Chemotherapy, 67(12), e00823-23.

- An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2016). Journal of Biomolecular Screening, 21(6), 626–635.

- Molecular Mechanisms of MmpL3 Function and Inhibition. (2019). Frontiers in Microbiology, 10, 2313.

- Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648-1660.

- Grøtli, M., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(6), 942–955.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

- MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Liter

- A review on the medicinal importance of pyridine derivatives. (2016). Journal of Drug Delivery and Therapeutics, 6(5), 70-78.

- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4195.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

- Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. (2019). Antimicrobial Agents and Chemotherapy, 63(11), e01138-19.

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]

- Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations. (2021). ACS Omega, 6(4), 2999–3014.

-

PubChem. 2-(Pyridin-3-yl)propan-2-amine. [Link]

-

BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. [Link] (Note: A representative URL is used as the original may not be static).

- Pharmacological Evaluation of Some New 6-Amino/Methyl Pyridine Derivatives. (2010). E-Journal of Chemistry, 7(4), 1321-1328.

-

Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. [Link] (Note: A representative URL is used as the original may not be static).

-

BioIVT. Metabolic Stability Assay Services. [Link]

-

Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]

-

Human Metabolome Database. Showing metabocard for 2-Methyl-1-propylamine. [Link]

- Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. (2019). mBio, 10(3), e00896-19.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. [Link]

- Identification of novel MmpL3 inhibitors using in silico methods: Virtual Screening, Rational Design, and Biological Evaluation. (2025). Journal of Molecular Graphics and Modelling, 130, 108922.

- Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. (2018). Organic & Biomolecular Chemistry, 16(46), 9032-9036.

Sources

- 1. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(pyridin-2-ylmethyl)propan-1-amine | 51639-59-9 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. swgdrug.org [swgdrug.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridine Scaffold: A Privileged Motif Driving Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a foundational six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic properties and capacity for diverse chemical modifications have established it as a "privileged scaffold," consistently appearing in a vast array of FDA-approved therapeutics.[2][3] Pyridine derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2][3] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of pyridine derivatives. It delves into the underlying mechanisms of action, presents detailed experimental protocols for their evaluation, summarizes key structure-activity relationship (SAR) insights, and provides representative synthetic strategies. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery and development of next-generation pyridine-based therapeutics.

Introduction: The Enduring Significance of the Pyridine Nucleus

The pyridine scaffold's prevalence in both natural products, such as vitamins and alkaloids, and synthetic drugs underscores its fundamental role in biological interactions.[4] The nitrogen atom in the pyridine ring imparts a dipole moment and the ability to act as a hydrogen bond acceptor, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties.[4] This seemingly simple heterocycle can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic characteristics to optimize target binding and biological response. The versatility of pyridine chemistry has enabled the development of drugs targeting a wide array of biological targets, from enzymes and receptors to nucleic acids.[1] This guide will explore the major therapeutic areas where pyridine derivatives have made a significant impact, providing a detailed examination of their biological activities and the experimental methodologies used to characterize them.

Anticancer Activity of Pyridine Derivatives: Targeting the Hallmarks of Cancer

Pyridine derivatives have emerged as a prominent class of anticancer agents, with numerous compounds demonstrating potent activity against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse, targeting key pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which pyridine derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest. Many of these compounds have been shown to modulate the p53 and c-Jun N-terminal kinase (JNK) signaling pathways.

The p53 Signaling Pathway: The p53 tumor suppressor protein acts as a critical checkpoint in the cell cycle, responding to cellular stress and DNA damage.[5] Upon activation, p53 can initiate cell cycle arrest to allow for DNA repair or, if the damage is irreparable, trigger apoptosis.[5] Certain pyridine derivatives have been shown to upregulate p53 expression, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[5]

Caption: p53 signaling pathway activation by pyridine derivatives.

The JNK Signaling Pathway: The JNK pathway is a member of the mitogen-activated protein kinase (MAPK) family and is activated by various cellular stresses.[6] Activation of JNK can lead to the phosphorylation of several transcription factors, including p53, ultimately promoting apoptosis.[5] Some pyridine-based anticancer agents have been observed to induce the phosphorylation of JNK, thereby contributing to their apoptotic effects.[5]

Caption: JNK signaling pathway and pyridine derivative interaction.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative activities of pyridine derivatives are commonly quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound required to inhibit a biological process (e.g., cell growth) by 50%.

| Pyridine Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-pyridine | HepG-2 (Liver) | 8.42 ± 0.70 | [7] |

| Spiro-pyridine | Caco-2 (Colon) | 7.83 ± 0.50 | [7] |

| 1,2,4-Triazole-pyridine hybrid | B16F10 (Melanoma) | 41.12 - 61.11 | [8] |

| Pyridine-urea | MCF-7 (Breast) | Not specified | [9] |

| Fluoro phenoxy pyridine | c-Met/VEGFR-2 expressing | High potency | [1] |

| Pyridine with imidazole group | MCF-7 (Breast), HepG2 (Liver) | Varies | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

-

Compound Treatment: Prepare serial dilutions of the pyridine derivatives in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Pyridine Derivatives: Combating Infectious Diseases

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Pyridine derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[4]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of pyridine derivatives are varied and can involve:

-

Inhibition of essential enzymes: Targeting enzymes crucial for bacterial survival.

-

Disruption of cell membrane integrity: Leading to leakage of cellular contents.

-

Interference with nucleic acid synthesis: Preventing bacterial replication.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of pyridine derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Pyridine Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridine salt | S. aureus | 0.02 - 6 mM | [4] |

| Pyridine salt | E. coli | 0.02 - 6 mM | [4] |

| Pyridine salt | C. albicans | 0.1 - 12 mM | [4] |

| Nicotinoyl thioureas | S. aureus, E. coli | 31.25 - 62.5 | [4] |

| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, Candida spp. | 0.5 - 64, 0.25 - 2 | [4] |

| C-2, C-6 substituted pyridines | S. aureus, P. aeruginosa | 75 - 232 | [11] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial/fungal strains

-

96-well microtiter plates

-

Pyridine derivatives

-

Sterile saline

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the pyridine derivatives in MHB directly in the 96-well plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for the broth microdilution MIC assay.

Structure-Activity Relationship (SAR) of Pyridine Derivatives

Understanding the relationship between the chemical structure of pyridine derivatives and their biological activity is crucial for rational drug design. SAR studies help in identifying key structural features responsible for potency and selectivity.

-

Substitution Pattern: The position of substituents on the pyridine ring significantly influences activity. For instance, in some anticancer pyridine derivatives, substitutions at the C-2 and C-6 positions have been shown to be critical for activity.[11]

-

Nature of Substituents: The electronic and steric properties of the substituents play a vital role. Electron-withdrawing groups, such as nitro and cyano groups, can enhance the antimicrobial activity of certain pyridine derivatives.[4] Conversely, bulky groups can sometimes decrease activity due to steric hindrance at the target binding site.[2]

-

Hybrid Molecules: Fusing the pyridine ring with other heterocyclic moieties (e.g., triazole, thiazole) can lead to hybrid molecules with enhanced and sometimes novel biological activities.[1][12]

A recent review highlighted that the presence and positions of -OMe, -OH, -C=O, and NH2 groups in pyridine derivatives enhanced their antiproliferative activity, while halogen atoms or bulky groups led to lower activity.[2]

Synthesis of Biologically Active Pyridine Derivatives

The synthesis of pyridine derivatives can be achieved through various organic reactions. The choice of synthetic route depends on the desired substitution pattern and the nature of the functional groups to be introduced.

Representative Synthesis of an Anticancer Pyridine-Urea Derivative

A general approach to synthesizing pyridine-urea derivatives, which have shown potential as anticancer agents, involves the reaction of an aminopyridine with an isocyanate.[9]

Caption: General synthesis of a pyridine-urea derivative.

Representative Synthesis of an Antimicrobial Pyridine Derivative

Many antimicrobial pyridine derivatives can be synthesized via multi-component reactions. For example, the Hantzsch pyridine synthesis allows for the one-pot construction of dihydropyridine derivatives, which can then be oxidized to the corresponding pyridines. A number of synthetic routes start with 2-chloro-5-nitropyridine.[13]

Caption: A synthetic route for an antimicrobial pyridine derivative.[13]

Conclusion and Future Perspectives

Pyridine derivatives represent a remarkably versatile and clinically significant class of compounds with a broad spectrum of biological activities. Their continued exploration in drug discovery is driven by their proven success in yielding effective therapeutic agents. Future research in this area will likely focus on:

-

Rational Design and Synthesis: Leveraging computational tools and a deeper understanding of SAR to design novel pyridine derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for new and existing pyridine-based compounds.

-

Development of Novel Drug Delivery Systems: Enhancing the therapeutic efficacy and reducing the side effects of pyridine-based drugs through targeted delivery and controlled release formulations.

-

Combinatorial Therapies: Investigating the synergistic effects of pyridine derivatives with other therapeutic agents to overcome drug resistance and improve treatment outcomes.

The pyridine scaffold, with its inherent chemical tractability and proven biological relevance, will undoubtedly continue to be a fertile ground for the discovery of innovative medicines to address unmet medical needs.

References

-

Marinescu, M., & Pirvu, L. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3287. [Link]

-

Jadhav, S. B., & Shingare, M. S. (2019). Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology, 5(08), 123-129. [Link]

-

Al-Warhi, T., Sabt, A., Al-Ghorbani, M., & Al-Shar'abi, I. (2020). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 20(4), 1-1. [Link]

-

de Oliveira, C. H., de Oliveira, R. B., & de Oliveira, A. B. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 149-152. [Link]

-

Sharma, P., & Kumar, V. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-11. [Link]

-

López-Vallejo, F., García-Nieto, J., & Gámez-Montaño, R. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

-

Yousif, E., Salih, N., & Ahmed, A. (2016). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. [Link]

-

Tournier, C. (2018). The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. International Journal of Molecular Sciences, 19(12), 3949. [Link]

-

Grudniewska, A., Giebułtowicz, J., & Wroczyński, P. (2019). Minimum inhibitory concentration (MIC) of the pyridine derivatives in... ResearchGate. [Link]

-

Protopia Protein-Protein Interaction Analysis Tool. (n.d.). ResearchGate. [Link]

-

Pathak, D., & Singh, P. (2019). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 6(3), 64-69. [Link]

-

Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives. Chemistry of Heterocyclic Compounds, 45(11), 1353-1359. [Link]

-

Jameel, B. K., Raauf, A. M. R., & Abbas, W. A. K. (2023). Cytotoxicity results of pyridine analogous in the MTT assessment. ResearchGate. [Link]

-

Ellson, J., & Gansner, E. (2022). dot. Graphviz. [Link]

-

Eldehna, W. M., Nossier, E. S., & Abdel-Aziz, H. A. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1435. [Link]

-

Levine, A. J. (2000). Components of p53 signaling pathways. p53 accumulates and is modified... ResearchGate. [Link]

-

López-Vallejo, F., García-Nieto, J., & Gámez-Montaño, R. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

-

Biodiamed. (n.d.). Manual on Antimicrobial Susceptibility Testing. [Link]

-

Al-Masoudi, N. A., & Al-Sultani, A. A. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3183. [Link]

-

Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

Wang, Y., Li, Y., & Zhang, Y. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923594. [Link]

-

Kumar, A., & Singh, R. K. (2018). Molecular docking of C-Jun-N-Terminal Kinase (Jnk) with amino-pyrimidine derivatives. ResearchGate. [Link]

-

López-Vallejo, F., García-Nieto, J., & Gámez-Montaño, R. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. University of Sonora Research Portal. [Link]

-

El-Naggar, A. M., & El-Sayed, W. M. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 12(45), 29331-29342. [Link]

-

Haupt, S., & Haupt, Y. (2020). Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting. International Journal of Molecular Sciences, 21(21), 7949. [Link]

-

de Oliveira, C. H., de Oliveira, R. B., & de Oliveira, A. B. (2017). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 22(11), 1905. [Link]

-

DrawBioMed. (2024, July 16). How To Draw p53 Signaling Pathway In Inkscape | Graphical Abstract Tutorial [Video]. YouTube. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Grudniewska, A., Giebułtowicz, J., & Wroczyński, P. (2019). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 24(16), 2993. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Sharma, P., & Kumar, V. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Nassar, I. F., El Farargy, A., & Abdelrazek, F. (2018). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

-

Chen, X., Wang, Y., & Li, J. (2024). A novel piperine derivative HJ-23 exhibits anti-colorectal cancer effects by activating the p53 pathway. ResearchGate. [Link]

-

Boster Bio. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

-

Creative Diagnostics. (2019, January 15). JNK Signaling Pathway [Video]. YouTube. [Link]

-

Ellson, J., & Gansner, E. (2024). DOT Language. Graphviz. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Iwamoto, M., & Kakehashi, A. (2018). Schematic representation of p53 signaling in response to anticancer... ResearchGate. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. mdpi.com [mdpi.com]

- 3. investigadores.unison.mx [investigadores.unison.mx]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Structure-Activity Relationship of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine

Introduction

2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a novel chemical entity with a unique structural architecture, combining a pyridinylmethyl moiety with a sterically hindered tert-butylamine. To date, the biological activity and structure-activity relationship (SAR) of this compound have not been extensively reported in the public domain. This guide, therefore, serves as a comprehensive, albeit predictive, framework for initiating a drug discovery and development program centered on this scaffold. As a Senior Application Scientist, my objective is to provide not just a theoretical overview, but a practical, field-proven guide for researchers, scientists, and drug development professionals. This document will delve into the hypothetical biological targets of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, propose a detailed SAR exploration strategy, and provide robust, self-validating experimental protocols to test these hypotheses.

The structural features of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine suggest potential interactions with several key biological targets. The pyridinylmethyl group is a well-established pharmacophore in ligands for nicotinic acetylcholine receptors (nAChRs)[1][2][3]. The tertiary amine and the overall lipophilic character of the molecule bear resemblance to inhibitors of monoamine transporters (MATs) and monoamine oxidases (MAOs)[4][5][6][7]. This guide will, therefore, explore the hypothetical SAR of this compound at these three primary target classes.

Hypothesized Biological Targets and Rationale

Given the absence of direct biological data for 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine, a rational, structure-based approach is necessary to hypothesize its potential biological activities. The following sections outline the three most probable target classes and the scientific reasoning behind these hypotheses.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The presence of the pyridin-3-ylmethylamine core strongly suggests a potential interaction with nAChRs. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in the binding of agonists like nicotine and epibatidine to the α4β2 nAChR subtype[8][9]. The cationic amine at physiological pH can engage in a cation-π interaction with aromatic residues in the receptor's binding pocket.

Monoamine Transporter (MAT) Inhibition

The overall structure of the molecule, featuring an aromatic ring linked to an amine via a short linker, is a common motif in inhibitors of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[4][10][11]. The bulky tert-butyl group could confer selectivity for one transporter over the others.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that metabolize monoamine neurotransmitters. Inhibitors of MAO-A and MAO-B are used in the treatment of depression and Parkinson's disease, respectively[6][]. The amine-containing structure of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine makes it a candidate for interaction with the active site of MAO enzymes[5].

Proposed Structure-Activity Relationship (SAR) Exploration

The following sections outline a systematic approach to exploring the SAR of the 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine scaffold for each of the hypothesized biological targets.

SAR at Nicotinic Acetylcholine Receptors

The exploration of SAR at nAChRs should focus on modifications to the three key components of the molecule: the pyridine ring, the methylene linker, and the tert-butylamine moiety.

Pyridine Ring Modifications:

-

Isomeric Position: The position of the nitrogen atom in the pyridine ring is critical for nAChR activity. Analogs with the nitrogen at the 2- and 4-positions should be synthesized to assess the impact on binding affinity and functional activity at different nAChR subtypes (e.g., α4β2 vs. α7).

-

Ring Substitution: Introduction of small electron-donating or electron-withdrawing groups at various positions on the pyridine ring can modulate the electronic properties and steric interactions within the binding pocket.

Methylene Linker Modifications:

-

Chain Length: Varying the length of the linker between the pyridine ring and the amine nitrogen will alter the distance between these two key pharmacophoric elements and can significantly impact receptor affinity.

-

Rigidification: Incorporating the linker into a rigid ring system, such as a cyclopropane or azetidine, can lock the conformation and potentially increase affinity and selectivity.

Amine Substituent Modifications:

-

Steric Bulk: The tert-butyl group is a bulky, lipophilic substituent. Systematically reducing the steric bulk (e.g., isopropyl, ethyl, methyl) or increasing it further can probe the size of the binding pocket.

-

Chirality: Introducing a chiral center adjacent to the nitrogen could lead to stereoselective interactions with the receptor.

Figure 2. Proposed SAR exploration for MAT and MAO activity.

Experimental Protocols

To validate the proposed SAR hypotheses, a series of in vitro assays are required. The following protocols are standard in the field and provide a robust starting point for characterization.

Nicotinic Acetylcholine Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.

Protocol 1: [³H]Cytisine Binding Assay for α4β2 nAChRs

-

Membrane Preparation: Prepare crude membranes from rat forebrain or from a cell line stably expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Reaction Mixture: In a 96-well plate, combine 50 µL of assay buffer, 50 µL of [³H]cytisine (final concentration ~1 nM), 50 µL of test compound (at various concentrations), and 100 µL of membrane preparation (50-100 µg protein).

-

Incubation: Incubate at 4°C for 75 minutes.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with an appropriate scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound and calculate the Ki value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known α4β2 ligand, such as nicotine (10 µM).

Protocol 2: [³H]Methyllycaconitine ([³H]MLA) Binding Assay for α7 nAChRs

This assay follows a similar protocol to the [³H]cytisine assay, with the following modifications:

-

Radioligand: [³H]MLA (final concentration ~1-2 nM).

-

Membrane Source: Rat hippocampus or a cell line expressing human α7 nAChRs.

-

Non-specific Binding: Determined in the presence of a high concentration of a known α7 ligand, such as PNU-282987 (1 µM).

Monoamine Transporter Uptake Assays

Functional uptake assays measure the ability of a compound to inhibit the transport of a radiolabeled substrate into cells expressing the transporter.

Protocol 3: [³H]Dopamine Uptake Assay in HEK-DAT Cells

-

Cell Culture: Plate HEK293 cells stably expressing the human dopamine transporter (HEK-DAT) in a 96-well plate and grow to confluence.

-

Assay Buffer: Krebs-Ringer-HEPES buffer (KRH buffer), pH 7.4.

-

Pre-incubation: Wash the cells with KRH buffer and pre-incubate with various concentrations of the test compound for 10-20 minutes at room temperature.

-

Uptake Initiation: Add [³H]dopamine (final concentration ~10-20 nM) to initiate the uptake.

-

Incubation: Incubate for 5-10 minutes at room temperature.

-

Uptake Termination: Rapidly aspirate the assay solution and wash the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS) and measure the radioactivity in the lysate using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of [³H]dopamine uptake. Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM).

Similar protocols can be used for SERT and NET, using HEK-SERT or HEK-NET cells and [³H]serotonin or [³H]norepinephrine as the substrate, respectively.

Monoamine Oxidase Inhibition Assay

The MAO-Glo™ assay is a luminescence-based assay that provides a simple and sensitive method for measuring MAO-A and MAO-B activity.

Protocol 4: MAO-Glo™ Assay [13][14][15][16][17]

-

Reagent Preparation: Prepare the MAO-A and MAO-B enzymes, the MAO substrate, and the Luciferin Detection Reagent according to the manufacturer's instructions (Promega).

-

Reaction Setup: In a white, opaque 96-well plate, add the test compound at various concentrations.

-

Enzyme Addition: Add the MAO-A or MAO-B enzyme to each well.

-

Substrate Addition and Incubation: Add the MAO substrate to initiate the reaction and incubate for 30-60 minutes at room temperature.

-

Detection: Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

-

Luminescence Measurement: Incubate for 20 minutes at room temperature and measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Figure 3. A generalized experimental workflow for the SAR investigation.

Data Presentation

All quantitative data from the in vitro assays should be summarized in tables to facilitate comparison across the different analogs.

Table 1: Hypothetical SAR Data for nAChR Binding

| Compound | Modification | α4β2 Ki (nM) | α7 Ki (nM) | α4β2/α7 Selectivity |

| Parent | - | TBD | TBD | TBD |

| 1a | 2-pyridyl isomer | TBD | TBD | TBD |

| 1b | 4-pyridyl isomer | TBD | TBD | TBD |

| 2a | N-demethyl | TBD | TBD | TBD |

| 3a | Isopropyl amine | TBD | TBD | TBD |

TBD: To be determined experimentally.

Table 2: Hypothetical SAR Data for Monoamine Transporter Inhibition

| Compound | Modification | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |

| Parent | - | TBD | TBD | TBD |

| 4a | 4-Cl-pyridyl | TBD | TBD | TBD |

| 5a | N-demethyl | TBD | TBD | TBD |

| 6a | N-benzyl | TBD | TBD | TBD |

TBD: To be determined experimentally.

Table 3: Hypothetical SAR Data for Monoamine Oxidase Inhibition

| Compound | Modification | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | MAO-B/A Selectivity |

| Parent | - | TBD | TBD | TBD |

| 7a | 5-F-pyridyl | TBD | TBD | TBD |

| 8a | N-propargyl | TBD | TBD | TBD |

TBD: To be determined experimentally.

Conclusion

This in-depth technical guide provides a comprehensive and actionable framework for elucidating the structure-activity relationship of the novel compound 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine. By systematically exploring its interactions with hypothesized biological targets—nicotinic acetylcholine receptors, monoamine transporters, and monoamine oxidases—researchers can efficiently navigate the early stages of a drug discovery program. The proposed SAR strategies, coupled with the detailed and validated experimental protocols, offer a clear path forward for identifying potent and selective modulators based on this promising chemical scaffold. The successful execution of this research plan has the potential to uncover new therapeutic agents for a range of neurological and psychiatric disorders.

References

-

Newman, A. H., & Ebnöther, C. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-3alpha-(diphenylmethoxy)tropanes. Journal of Medicinal Chemistry, 44(3), 367–377. [Link]

-

Horti, A. G., et al. (2013). PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18F-AZAN, a Radioligand with Optimal Brain Kinetics. Journal of Nuclear Medicine, 54(8), 1336-1342. [Link]

-

Ramsay, R. R. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. Journal of Neural Transmission, 125(3), 481–493. [Link]

-

Bhat, S., et al. (2010). Discovery of (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a Selective α7 Nicotinic Acetylcholine Receptor Agonist, for the Treatment of Cognitive Disorders. Journal of Medicinal Chemistry, 53(16), 6046–6057. [Link]

-

Maheshwari, M., & Vohora, D. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 1.39.1-1.39.15. [Link]

-

Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

-

BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved January 21, 2026, from [Link]

-

Katz, J. L., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-3alpha-(diphenylmethoxy)tropanes. Journal of Medicinal Chemistry, 44(3), 367-377. [Link]

-

Balboni, G., et al. (2000). Synthesis and Activity of 3-pyridylamine Ligands at Central Nicotinic Receptors. European Journal of Medicinal Chemistry, 35(11), 979-988. [Link]

-

Chefer, S. I., et al. (2011). Specific α4β2 Nicotinic Acetylcholine Receptor Binding of [F-18]Nifene in the Rhesus Monkey. Synapse, 65(10), 1063–1071. [Link]

-

Foster, J. D., & Vaughan, R. A. (2017). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 8(8), 1639–1651. [Link]

-

Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Acta Pharmaceutica Sinica B, 13(6), 2327-2346. [Link]

-

You, W., et al. (2019). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Medicinal Chemistry Letters, 10(11), 1548–1553. [Link]

-

Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]

-

ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

-

Cheng, M. H., & Reith, M. E. (2018). Discovery and Development of Monoamine Transporter Ligands. Current Medicinal Chemistry, 25(33), 4068–4093. [Link]

-

Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Retrieved January 21, 2026, from [Link]

-

Pornsuwan, S., et al. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. Molecules, 28(4), 1664. [Link]

-

Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved January 21, 2026, from [Link]

-

Kumar, A., & Sharma, S. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 8(61), 34937–34958. [Link]

-

White, A. C., et al. (1992). Selective inhibitors of monoamine oxidase. 3. Structure-activity relationship of tricyclics bearing imidazoline, oxadiazole, or tetrazole groups. Journal of Medicinal Chemistry, 35(16), 3077–3087. [Link]

-

Khelashvili, G., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Reviews Neuroscience, 20(8), 447–463. [Link]

-

Taddei, C., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Functionalizing the Terminal Nitrogen Affects Affinity, Selectivity, and Metabolic Stability. Journal of Medicinal Chemistry, 63(5), 2343–2357. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Selective inhibitors of monoamine oxidase. 3. Structure-activity relationship of tricyclics bearing imidazoline, oxadiazole, or tetrazole groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18F-AZAN, a Radioligand with Optimal Brain Kinetics | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. MAO-Glo™ Assay Systems [promega.jp]

- 15. Assay in Summary_ki [bindingdb.org]

- 16. MAO-Glo™ Assay Protocol [worldwide.promega.com]

- 17. promega.com [promega.com]

A Technical Guide to Elucidating the Mechanism of Action of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine

Preamble: Charting the Unknown

The molecule 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine represents a novel chemical entity with potential pharmacological activity. Its structure, featuring a pyridine ring, a flexible linker, and a sterically hindered tert-butylamine group, suggests possible interactions with a range of biological targets, particularly within the central nervous system (CNS). This guide eschews a generic template to provide a bespoke, logic-driven framework for systematically uncovering its mechanism of action (MoA). As your scientific partner, my goal is not just to list protocols, but to illuminate the strategic rationale behind each experimental phase, ensuring a robust and self-validating path from initial hypothesis to mechanistic clarity.

Part 1: Structural Analysis and Hypothesis Generation

The first principle in MoA elucidation is to let the molecule's structure guide our initial inquiries.

-

Pyridinylmethylamine Moiety: The pyridine ring is a common pharmacophore. Derivatives of pyridinylmethylamine and related structures have been identified as potent and selective agonists at serotonin 5-HT1A receptors and as antagonists for Transient Receptor Potential Vanilloid 3 (TRPV3) channels[1][2]. This immediately suggests that G-protein coupled receptors (GPCRs) and ion channels are high-priority potential target classes.

-

Tert-butylamine Group: This bulky, lipophilic group can influence metabolic stability and receptor binding affinity. Notably, the well-known antidepressant bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), features a tert-butylamine group[3]. This raises the hypothesis that our compound could interact with neurotransmitter transporters. The tert-butyl group is also present in spin-trapping agents like α-phenyl-tert-butyl nitrone (PBN), which have shown neuroprotective effects by scavenging free radicals, hinting at a potential role in mitigating oxidative stress[4].

Based on this structural deconstruction, we can formulate several primary hypotheses for the MoA of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine:

-

Hypothesis A: The compound is a ligand for one or more GPCRs (e.g., serotonergic, adrenergic, or dopaminergic receptors).

-

Hypothesis B: The compound modulates the activity of ion channels.

-

Hypothesis C: The compound inhibits the activity of neurotransmitter transporters.

-

Hypothesis D: The compound interacts with an unknown enzyme or protein, leading to a phenotypic effect.

This guide will now detail a comprehensive, phased experimental strategy designed to systematically test these hypotheses.

Part 2: A Phased Strategy for MoA Elucidation

Our investigation will proceed in three logical phases: (1) Broad, unbiased target identification, (2) Focused in vitro validation and functional characterization, and (3) Cellular and integrated pathway analysis. This structure ensures that we cast a wide net initially before committing resources to more specific, hypothesis-driven assays.

Phase 1: Unbiased Target Identification

To avoid premature fixation on a single hypothesis, we will begin with broad screening methods to identify direct binding partners from a complex biological mixture, such as a cell lysate or tissue homogenate.[5][6] This approach is foundational to modern drug discovery, moving from an observed phenotype to the identification of the molecular target.[7]

The cornerstone of this phase is to use the compound itself as "bait" to "fish" for its binding partners. Affinity-based pull-down is a robust and widely used method for this purpose.[8]

Protocol 1: Affinity-Based Protein Pull-Down

-

Probe Synthesis: Synthesize an analogue of 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine that incorporates a linker and an affinity tag (e.g., biotin) at a position determined to be non-essential for its (yet unknown) activity. A preliminary structure-activity relationship (SAR) study with simple analogues may be required to identify a suitable attachment point.

-

Matrix Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads to create the affinity matrix.[8]

-

Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., HEK293 cells for general screening, or rodent brain tissue homogenate if a CNS effect is suspected).

-

Incubation: Incubate the protein lysate with the affinity matrix. As a crucial control, also incubate lysate with beads that have not been conjugated to the probe, and in a separate condition, incubate the probe-conjugated beads with lysate in the presence of a large excess of the free, non-biotinylated compound. This "competition" sample is vital for distinguishing specific binders from non-specific matrix interactors.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the affinity matrix.

-